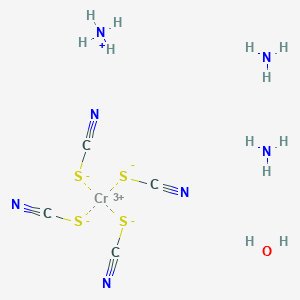
Ammonium peineckate monohydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Ammonium peineckate monohydrate can be synthesized through the reaction of ammonium thiocyanate with chromium(III) chloride in an aqueous solution. The reaction typically involves the following steps:
- Dissolve ammonium thiocyanate in water.
- Add chromium(III) chloride to the solution.
- Heat the mixture to facilitate the reaction.
- Allow the solution to cool, leading to the crystallization of this compound.
Industrial Production Methods: This involves maintaining precise reaction conditions and ensuring the purity of the reactants to achieve high yields of the desired product .
化学反应分析
Types of Reactions: Ammonium peineckate monohydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different chromium oxidation states.
Reduction: It can also be reduced, typically involving the reduction of chromium(III) to chromium(II).
Substitution: Ligand substitution reactions can occur, where the thiocyanate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and zinc can be used.
Substitution: Ligands like ammonia or ethylenediamine can be introduced under controlled conditions to facilitate substitution reactions.
Major Products:
Oxidation: Chromium(VI) compounds.
Reduction: Chromium(II) complexes.
Substitution: New coordination complexes with different ligands
科学研究应用
Ammonium peineckate monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in titrimetric, gravimetric, and spectrophotometric assays.
Biology: Employed in studies involving the quantification of biological molecules.
Medicine: Investigated for its potential use in drug development and diagnostic assays.
Industry: Utilized in the production of catalysts and in various analytical techniques
作用机制
The mechanism of action of ammonium peineckate monohydrate involves its ability to form stable coordination complexes with various ligands. The chromium center in the compound can undergo redox reactions, making it useful in oxidation-reduction studies. The thiocyanate ligands can participate in ligand exchange reactions, allowing the compound to interact with different molecular targets and pathways .
相似化合物的比较
Ammonium Reineckate: Similar in structure and properties but without the monohydrate form.
Chromium(III) Thiocyanate Complexes: Share similar coordination chemistry but differ in ligand composition.
Uniqueness: Ammonium peineckate monohydrate is unique due to its specific coordination environment and the presence of both ammonium and thiocyanate ligands. This combination allows for versatile chemical reactivity and a wide range of applications in various fields .
属性
IUPAC Name |
azanium;azane;chromium(3+);tetrathiocyanate;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4CHNS.Cr.3H3N.H2O/c4*2-1-3;;;;;/h4*3H;;3*1H3;1H2/q;;;;+3;;;;/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXRCIGWICAQSQ-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[NH4+].N.N.O.[Cr+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12CrN7OS4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














